Cas no 130369-36-7 (benzyl N-(3-oxocyclobutyl)carbamate)

benzyl N-(3-oxocyclobutyl)carbamate 化学的及び物理的性質
名前と識別子
-
- Benzyl 3-oxocyclobutylcarbamate
- Benzyl (3-oxocyclobutyl)carbamate
- N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone
- benzyl N-(3-oxocyclobutyl)carbamate
- (3-Oxocyclobutyl)carbamic acid phenylmethyl ester
- (3-Oxo-cyclobutyl)-carbamic acid benzyl ester
- Carbamic acid, N-(3-oxocyclobutyl)-, phenylmethyl ester
- AC-25278
- AKOS015855269
- 3-Z-Amino-cyclobutanone
- PB18034
- SCHEMBL359650
- Benzyl(3-oxocyclobutyl)carbamate
- CS-0018923
- GS-4250
- FT-0733752
- DTXSID50599999
- 130369-36-7
- 3-(Cbz-amino)cyclobutanone
- EN300-177750
- SY067322
- A888760
- AM20020385
- MFCD13152267
- J-519793
- PSAMWNBBHLUISE-UHFFFAOYSA-N
- DB-012833
-
- MDL: MFCD13152267
- インチ: 1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
- InChIKey: PSAMWNBBHLUISE-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 219.09000
- どういたいしつりょう: 219.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.22
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.563
- PSA: 55.40000
- LogP: 2.03520
- じょうきあつ: No data available
benzyl N-(3-oxocyclobutyl)carbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
benzyl N-(3-oxocyclobutyl)carbamate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
benzyl N-(3-oxocyclobutyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM202565-500g |
Benzyl 3-oxocyclobutylcarbamate |
130369-36-7 | 95%+ | 500g |
$3267 | 2022-06-13 | |
TRC | B315753-1000mg |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | 1g |
$ 87.00 | 2023-04-18 | ||
Enamine | EN300-177750-5.0g |
benzyl N-(3-oxocyclobutyl)carbamate |
130369-36-7 | 5g |
$3231.0 | 2023-05-25 | ||
TRC | B315753-5g |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | 5g |
$ 185.00 | 2022-06-07 | ||
Apollo Scientific | OR52418-1g |
3-Aminocyclobutanone, N-CBZ protected |
130369-36-7 | 97+% | 1g |
£20.00 | 2025-02-20 | |
Apollo Scientific | OR52418-10g |
3-Aminocyclobutanone, N-CBZ protected |
130369-36-7 | 97% | 10g |
£236.00 | 2023-09-02 | |
TRC | B315753-250mg |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | 250mg |
$ 64.00 | 2023-04-18 | ||
TRC | B315753-1g |
Benzyl 3-Oxocyclobutylcarbamate |
130369-36-7 | 1g |
$ 65.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D494694-25G |
benzyl N-(3-oxocyclobutyl)carbamate |
130369-36-7 | 97% | 25g |
$245 | 2024-05-23 | |
Enamine | EN300-177750-0.5g |
benzyl N-(3-oxocyclobutyl)carbamate |
130369-36-7 | 0.5g |
$95.0 | 2023-09-20 |
benzyl N-(3-oxocyclobutyl)carbamate 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
benzyl N-(3-oxocyclobutyl)carbamateに関する追加情報
Comprehensive Overview of Benzyl N-(3-oxocyclobutyl)carbamate (CAS No. 130369-36-7): Properties, Applications, and Industry Insights
Benzyl N-(3-oxocyclobutyl)carbamate (CAS No. 130369-36-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. The compound belongs to the class of carbamate derivatives, which are widely explored for their versatility in drug design and material science. Its molecular formula, C12H13NO3, highlights a cyclobutyl ketone core functionalized with a benzyl carbamate group, making it a valuable intermediate for synthesizing bioactive molecules.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like benzyl N-(3-oxocyclobutyl)carbamate. Researchers are leveraging computational tools to predict its reactivity and potential applications, addressing common queries such as "How is carbamate used in medicinal chemistry?" or "What are the synthetic routes for cyclobutyl ketone derivatives?" These topics align with the growing demand for sustainable and efficient synthetic methodologies in the pharmaceutical industry.
The compound’s physicochemical properties include a moderate molecular weight (219.24 g/mol) and a polar surface area (53.09 Ų), suggesting good solubility in organic solvents like dichloromethane and ethyl acetate. Such characteristics make it suitable for cross-coupling reactions and peptide modifications, frequently discussed in forums on organic synthesis optimization. Its 3-oxocyclobutyl moiety is particularly noteworthy, as strained ring systems are increasingly studied for their conformational effects on drug potency.
In the context of high-throughput screening, benzyl N-(3-oxocyclobutyl)carbamate has been explored as a building block for protease inhibitors and kinase modulators. Industry reports highlight its role in fragment-based drug design, answering questions like "Which heterocycles are trending in 2024 drug development?" Additionally, its stability under mild acidic conditions makes it a candidate for prodrug strategies, a hot topic in targeted drug delivery research.
From a commercial perspective, suppliers often list this compound under keywords such as "130369-36-7 supplier" or "buy benzyl carbamate derivatives," reflecting its niche but growing market. Analytical data, including HPLC purity and NMR spectra, are critical for quality assurance, addressing the demand for transparency in fine chemical procurement. Regulatory compliance with REACH and GMP standards further enhances its appeal for industrial applications.
Emerging studies also link cyclobutyl-containing compounds to advancements in photopharmacology, where light-responsive molecules are engineered for precision therapeutics. This aligns with searches like "How to modify carbamates for photoactivation?"—a testament to the interdisciplinary relevance of CAS No. 130369-36-7. Future directions may include its integration into bioconjugation techniques or catalysis, areas frequently highlighted in ACS journal publications.
In summary, benzyl N-(3-oxocyclobutyl)carbamate exemplifies the intersection of structural innovation and applied chemistry. Its adaptability to diverse synthetic pathways and alignment with trending research themes ensure sustained interest across academic and industrial sectors. For researchers, it represents a promising scaffold to address challenges in molecular diversity and therapeutic efficacy.
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